Sodium O,O-dicyclohexyl dithiophosphate
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Overview
Description
Sodium O,O-dicyclohexyl dithiophosphate is a chemical compound with the molecular formula C₁₂H₂₂NaO₂PS₂. It is known for its use in various industrial applications, particularly in the field of flotation processes for mineral extraction . This compound is characterized by its unique structure, which includes dithiophosphate groups bonded to cyclohexyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium O,O-dicyclohexyl dithiophosphate can be synthesized through the reaction of dicyclohexyl phosphorodithioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, drying, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium O,O-dicyclohexyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Sodium O,O-dicyclohexyl dithiophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the flotation process for mineral extraction, particularly in the separation of sulfide ores
Mechanism of Action
The mechanism of action of sodium O,O-dicyclohexyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The dithiophosphate groups form strong bonds with metal ions, facilitating the separation of valuable minerals from ores. This interaction is crucial in the flotation process, where the compound acts as a collector, enhancing the hydrophobicity of the mineral particles and promoting their attachment to air bubbles .
Comparison with Similar Compounds
Similar Compounds
- Sodium O,O-diisobutyl dithiophosphate
- Sodium O,O-di-sec-butyl phosphorodithioate
- Sodium 2-mercaptobenzothiazole
Uniqueness
Compared to similar compounds, sodium O,O-dicyclohexyl dithiophosphate exhibits unique properties such as higher selectivity and efficiency in the flotation process. Its structure allows for stronger interactions with metal ions, making it a preferred choice in certain industrial applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions make it valuable in both scientific research and industrial processes.
Properties
CAS No. |
33581-25-8 |
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Molecular Formula |
C12H22NaO2PS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
sodium;dicyclohexyloxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H23O2PS2.Na/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,16,17);/q;+1/p-1 |
InChI Key |
BTDDXWJYTYAFQF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OP(=S)(OC2CCCCC2)[S-].[Na+] |
Origin of Product |
United States |
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